

N,N-Dimethylmethanesulfonamide chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Dimethylmethanesulfonamide*

Cat. No.: *B1294423*

[Get Quote](#)

An In-depth Technical Guide to **N,N-Dimethylmethanesulfonamide**: Structure, Synthesis, and Characterization

Introduction

N,N-Dimethylmethanesulfonamide, a member of the sulfonamide class of organic compounds, represents a foundational scaffold in contemporary chemical synthesis and materials science. While the sulfonamide functional group is renowned for its prevalence in pharmaceuticals, the specific structure of **N,N-Dimethylmethanesulfonamide** (DMMSA) offers a unique combination of stability, polarity, and synthetic versatility. This guide provides an in-depth technical exploration of DMMSA, designed for researchers, scientists, and drug development professionals. We will dissect its core chemical structure, outline robust synthetic protocols, detail methods for its unambiguous characterization, and discuss its relevance in modern chemical applications, moving beyond a simple recitation of facts to explain the underlying chemical principles that govern its behavior.

Molecular Architecture and Physicochemical Profile

A comprehensive understanding of a molecule begins with its fundamental identity and physical properties. These parameters dictate its behavior in a reaction, its solubility, and its overall utility.

Chemical Identity

The unambiguous identification of **N,N-Dimethylmethanesulfonamide** is established through several key identifiers:

- IUPAC Name: **N,N-dimethylmethanesulfonamide**^[1]
- CAS Number: 918-05-8^{[2][3][4][5]}
- Molecular Formula: C₃H₉NO₂S^{[2][4][5]}
- Molecular Weight: 123.17 g/mol ^{[2][4][5]}
- Synonyms: N,N-dimethyl methanesulfonamide, Dimethyl methylsulfonyl amine^[5]

Structural Elucidation

The structure of DMMSA features a central tetrahedral sulfur atom, which is the core of a sulfonyl group (O=S=O). This sulfur is covalently bonded to a methyl group (-CH₃) and to the nitrogen atom of a dimethylamino group (-N(CH₃)₂). The presence of the highly electronegative oxygen atoms polarizes the sulfur-oxygen bonds, rendering the sulfur atom electrophilic and a key site for nucleophilic attack during synthesis.

Caption: 2D structure of **N,N-Dimethylmethanesulfonamide**.

Physicochemical Properties

The physical properties of DMMSA are critical for designing experimental conditions, including solvent selection and purification methods. The data compiled below is derived from various chemical suppliers and databases.

Property	Value	Source(s)
Melting Point	46°C to 50°C	[5][6][7]
Boiling Point	119°C to 120°C (at 17 mmHg)	[5][8]
Density (Predicted)	1.158 ± 0.06 g/cm ³	[7][8]
pKa (Predicted)	-3.35 ± 0.70	[8][9]
Water Solubility	No information available	[6]

Synthesis and Reactivity

The construction of the sulfonamide bond is a cornerstone of organic synthesis. The preparation of DMMSA is an archetypal example of this transformation, offering a clear and efficient pathway.

Core Synthesis: Nucleophilic Substitution

The most direct and industrially relevant synthesis of **N,N-Dimethylmethanesulfonamide** involves the reaction of methanesulfonyl chloride with dimethylamine. This reaction proceeds via a classic nucleophilic substitution mechanism at the electrophilic sulfur center.

Causality of the Mechanism:

- Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine (a potent nucleophile) attacks the electron-deficient sulfur atom of methanesulfonyl chloride.
- Transition State: A trigonal bipyramidal intermediate or transition state is formed.
- Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled, resulting in the formation of the S-N bond and generating a protonated sulfonamide intermediate.
- Deprotonation: A second equivalent of dimethylamine acts as a base, abstracting the proton from the nitrogen to yield the final neutral product, **N,N-Dimethylmethanesulfonamide**, and dimethylammonium chloride as a byproduct.

The use of at least two equivalents of the amine is crucial; one acts as the nucleophile, and the second serves as a base to neutralize the hydrogen chloride (HCl) generated in situ. Alternatively, one equivalent of the amine can be used with a non-nucleophilic tertiary amine base (e.g., triethylamine).

Caption: General workflow for the synthesis of DMMSA.

Self-Validating Experimental Protocol

This protocol is a representative procedure adapted from established methods for sulfonamide synthesis[10][11]. It incorporates self-validating checkpoints to ensure procedural integrity.

Materials & Equipment:

- Methanesulfonyl chloride
- Dimethylamine (e.g., 2.0 M solution in THF)
- Anhydrous tetrahydrofuran (THF)
- Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, and nitrogen inlet
- Ice-water bath

Procedure:

- Reaction Setup: In a fume hood, equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen.
- Reactant Charging: Charge the flask with methanesulfonyl chloride (e.g., 5.73 g, 50 mmol) and 100 mL of anhydrous THF. Cool the stirred solution to 0-5°C using an ice-water bath.
 - Causality: Anhydrous conditions prevent hydrolysis of the reactive methanesulfonyl chloride. The low temperature is essential to control the exothermicity of the reaction with the amine, preventing side reactions.
- Amine Addition: Add a 2.0 M solution of dimethylamine in THF (55 mL, 110 mmol, 2.2 equivalents) to the dropping funnel. Add the dimethylamine solution dropwise to the stirred methanesulfonyl chloride solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
 - Validation Checkpoint: Upon addition of the amine, a white precipitate of dimethylammonium chloride should form, indicating the reaction is proceeding as expected.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

- **Byproduct Removal:** Filter the reaction mixture through a Büchner funnel to remove the precipitated dimethylammonium chloride. Wash the filter cake with a small amount of fresh THF (2 x 15 mL) to recover any entrained product.
- **Product Isolation:** Combine the filtrate and washings. Remove the THF solvent under reduced pressure using a rotary evaporator. The crude product will remain as a solid or oil.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., diethyl ether/hexane) or, given its boiling point, purify by vacuum distillation to yield pure **N,N-Dimethylmethanesulfonamide**.
 - **Validation Checkpoint:** The final product should be a white crystalline solid with a melting point consistent with the literature values (46-50°C)[5][6].

Spectroscopic and Analytical Characterization

Unambiguous confirmation of the chemical structure and purity of the synthesized DMMSA requires a suite of spectroscopic techniques.

Technique	Expected Observations
¹ H NMR	Two singlets: δ ~2.9 ppm (s, 3H, S-CH ₃) and δ ~2.8 ppm (s, 6H, N-(CH ₃) ₂). Chemical shifts can vary with solvent[12][13].
¹³ C NMR	Two distinct signals: One for the S-CH ₃ carbon and one for the N-(CH ₃) ₂ carbons[14].
IR Spectroscopy	Strong, characteristic S=O stretching bands at ~1350-1320 cm ⁻¹ (asymmetric) and ~1160-1140 cm ⁻¹ (symmetric). C-H stretching and bending vibrations for methyl groups will also be present[15][16].
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 123.0354 (exact mass)[1][5][17].

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient itself, **N,N-Dimethylmethanesulfonamide** and its structural motif are significant in several high-technology fields.

- **Synthetic Building Block:** The stability of the sulfonamide bond makes DMMSA an excellent building block. It can be used to introduce the dimethylsulfonamide moiety into larger, more complex molecules. For instance, the core structure can be functionalized, such as through lithiation followed by reaction with an electrophile, to create more elaborate structures for screening in drug discovery programs[8][18].
- **Surrogate for Bioisosteric Replacement:** In medicinal chemistry, the sulfonamide group is a well-known bioisostere for other functional groups like amides or carboxylic acids. The N,N-dimethyl substitution provides specific steric and electronic properties, influencing solubility, cell permeability, and metabolic stability, which are critical parameters in drug design.
- **Materials Science and Electrolytes:** The high polarity and electrochemical stability of sulfonamides make them promising candidates for advanced applications. Structurally related compounds, such as N,N-dimethyltrifluoromethanesulfonamide, are actively being researched as stable, non-flammable solvents for high-voltage electrolytes in next-generation lithium batteries[19][20]. This research highlights the inherent stability and desirable physicochemical properties of the N,N-dimethylsulfonamide core structure.

Safety and Handling

Adherence to proper laboratory safety protocols is paramount when handling any chemical reagent.

- **Personal Protective Equipment (PPE):** Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing[6].
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[6].

- Fire Safety: While DMMSA is a solid with a relatively high boiling point, standard precautions for organic chemicals should be taken. Keep away from heat and sources of ignition[6].
- Disposal: Dispose of waste material in accordance with all applicable local, regional, and national regulations.

References

- Oakwood Chemical. N,N-Dimethyl methanesulfonamide. [Link]
- PubChem. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191. [Link]
- ResearchGate. Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA)
- SpectraBase. **N,N-Dimethylmethanesulfonamide** - Optional[¹³C NMR] - Chemical Shifts. [Link]
- LookChem. N,N-DIMETHYL METHANESULFONAMIDE 918-05-8 wiki. [Link]
- Ruiyi Tech. N,N-Dimethyl-methanesulfonamide. [Link]
- SpectraBase. **N,N-Dimethylmethanesulfonamide** - Optional[Vapor Phase IR] - Spectrum. [Link]
- Google Patents.
- ResearchGate.
- ResearchGate. Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. [Link]
- ResearchGate. Lithium (fluorosulfonyl)(n-nonafluorobutanesulfonyl)imide for stabilizing cathode–electrolyte interface in sulfonamide electrolytes | Request PDF. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. N,N-Dimethyl methanesulfonamide | 918-05-8 [chemicalbook.com]

- 4. N,N-Dimethyl methanesulfonamide [oakwoodchemical.com]
- 5. N,N-Dimethylmethanesulfonamide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. N,N-Dimethyl-methanesulfonamide 上海瑞一医药科技股份有限公司【官网】 -Ruiyi Tech [ruiyitech.com]
- 8. N,N-Dimethyl methanesulfonamide CAS#: 918-05-8 [m.chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 12. chem.washington.edu [chem.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. N,N-Dimethyl methanesulfonamide(918-05-8) IR Spectrum [m.chemicalbook.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. N,N-Dimethyl methanesulfonamide(918-05-8) 1H NMR [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N,N-Dimethylmethanesulfonamide chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294423#n-n-dimethylmethanesulfonamide-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com